molecular formula C15H14O B089425 1,3-Diphenylacetone CAS No. 102-04-5

1,3-Diphenylacetone

Cat. No. B089425
CAS RN: 102-04-5
M. Wt: 210.27 g/mol
InChI Key: YFKBXYGUSOXJGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Diphenylacetone and related compounds can involve several methods, including reactions of 3-acylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone in the presence of DBU, leading to the formation of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins, depending on the substituents. Such reactions are pivotal for designing novel UV-A/B and UV-B filters (Iaroshenko et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure analyses of 1,3-Diphenylacetone reveal its conformational stability. Investigations using DFT-B3LYP and ab initio MP2 calculations have provided insights into the structural stability of 1,3-diphenylacetone, predicting its existence predominantly in a gauche-gauche conformation. This analysis is crucial for understanding the reactivity and properties of the compound (Badawi & Förner, 2012).

Chemical Reactions and Properties

1,3-Diphenylacetone undergoes various chemical reactions, demonstrating its versatility as a reactant. For instance, its reaction with 1,2-dibromoethane in a phase-transfer catalytic system leads to the formation of tetrahydrofuran derivatives, showcasing its utility in synthesizing heterocyclic compounds (Jończyk & Lorencewicz-Pakulska, 1991). Additionally, its dianion form reacts with organohalosilanes and -germanes, yielding various organometallic compounds with unique structures and properties (Seyferth et al., 1997).

Scientific Research Applications

  • Synthesis of 1,2,3-Triazoles : 1,3-Diphenylacetone has been used in the chemoselective synthesis of 1,2,3-triazoles under metal-free conditions, demonstrating its utility in creating complex organic compounds (Opsomer et al., 2017).

  • Formation of Tetrahydrofuran Derivative : In phase-transfer catalytic systems, 1,3-Diphenylacetone reacts with 1,2-dibromoethane, leading to the formation of a tetrahydrofuran derivative, which is significant in organic synthesis (Jończyk & Lorencewicz-Pakulska, 1991).

  • Spectroscopic Analysis : The compound has been analyzed using infrared and Raman spectroscopy, contributing to a better understanding of its molecular structure and stability (Badawi & Förner, 2012).

  • Synthesis of Functionalized 2-Hydroxybenzophenones : 1,3-Diphenylacetone is used in the synthesis of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins, indicating its role in the creation of novel UV-A/B and UV-B filters (Iaroshenko et al., 2012).

  • Photochemistry and Photophysics Study : Research on the photochemistry and photophysics of Diphenylacetone has revealed its complex behavior in different conformations, highlighting its potential in photochemical applications (Lipson et al., 1994).

  • Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis, demonstrating its efficiency in modern organic synthesis techniques (冯驸 et al., 2012).

Safety And Hazards

1,3-Diphenylacetone is stable under recommended storage conditions . It is combustible and incompatible with strong oxidizing agents . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1,3-diphenylpropan-2-one
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InChI

InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKBXYGUSOXJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2
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Molecular Formula

C15H14O
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DSSTOX Substance ID

DTXSID5059244
Record name 2-Propanone, 1,3-diphenyl-
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Molecular Weight

210.27 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour
Record name 1,3-Diphenyl-2-propanone
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Record name 1,3-Diphenyl-2-propanone
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Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg
Record name 1,3-Diphenyl-2-propanone
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 1,3-Diphenyl-2-propanone
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Product Name

1,3-Diphenylacetone

CAS RN

102-04-5
Record name Dibenzyl ketone
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Record name 1,3-Diphenylacetone
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Record name 1,3-DIPHENYL-2-PROPANONE
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Record name 1,3-Diphenyl-2-propanone
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Melting Point

35 - 36 °C
Record name 1,3-Diphenyl-2-propanone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, J=8.1); 3.33 (t, 2H, J=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

General procedure for conversion of racemic 1-substituted alkanols to optically active 1-substituted alkanols via prochiral ketones. Exemplified for (1 R)-1,3-diphenyl-1-propanol. A solution of racemic 1,3-diphenyl-1-propanol (1.26 g; 5.94 mmol) was dissolved in 10 mL of acetone, and Jones reagent was added until persistence of the orange color. After stirring for 30 min, the reaction was quenched by adding 2 mL of 2-propanol. The solvent was decanted away from the precipitated solids, which were washed with ethyl acetate. The combined organic fractions were washed with 2×20 mL of water, dried and concentrated. The crude product was filtered through a plug of silica gel, eluting with 25% ethyl acetate/hexane, to obtain 1.07 g (86%) of 1,3-diphenylpropanone as a white crystalline solid, 1H NMR (360 Mhz; CDCl3): d 3.09 (t, 2H, 1=8.1); 3.33 (t, 2H, 1=8.1); 7.29 (m, 5H); 7.49 (m, 3H); 7.98 (m, 2H).
[Compound]
Name
racemic 1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-substituted alkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(1 R)-1,3-diphenyl-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.26 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
663
Citations
VO Iaroshenko, I Savych, A Villinger… - Organic & …, 2012 - pubs.rsc.org
Reactions of 3-methoxalyl-, 3-polyfluoroacyl- and 3-aroylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone in the presence of DBU proceed at the C-2 atom …
Number of citations: 32 pubs.rsc.org
HM Badawi, W Förner - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
The structural stability of 1,3-diphenylurea and 1,3-diphenylacetone was investigated by the DFT-B3LYP and ab initio MP2 calculations using the 6-311G ** basis set. From full energy …
Number of citations: 9 www.sciencedirect.com
P Langer - Synlett, 2023 - thieme-connect.com
The present personalized account highlights reactions of the dianion of 1,1-diphenylacetone and its applications. From a study directed towards the regioselectivity of such reactions a …
Number of citations: 0 www.thieme-connect.com
DR Romer - Synthesis, 2011 - thieme-connect.com
A practical one-pot, two-step procedure for the synthesis of symmetrical 1, 3-diphenylacetone derivatives from the corresponding phenylacetate has been developed. This procedure …
Number of citations: 10 www.thieme-connect.com
T Opsomer, J Thomas, W Dehaen - Synthesis, 2017 - thieme-connect.com
In recent years, several organocatalytic/metal-free synthetic pathways towards 1,2,3-triazoles have been reported. One of them is a general metal-free route towards the synthesis of 1,5-…
Number of citations: 21 www.thieme-connect.com
M Braun, J Moritz - Chemische Berichte, 1989 - Wiley Online Library
(S,S)â•’1,3â•’Bis[(2â•’methoxyethoxy)methoxy]â•’1,3â•’diphenylace Page 1 M. Braun, J. Moritz (S,S)-1,3-Bis[ (2-met hox yet hox y )met hox y] - 1,3-diphenylacetone A New …
P Langer, M Döring, H Görls - European Journal of Organic …, 2001 - Wiley Online Library
The multicomponent reaction of 1,3‐dianions with ketones and oxalic acid dichloride or diethylmalonic dichloride afforded six‐ to eight‐membered lactones. Treatment of the dianion of 3…
RJ Doome, A Fonseca, H Richter, JB Nagy… - Journal of Physics and …, 1997 - Elsevier
We describe a new and inexpensive method of purifying C 60 by fractional crystallization in 1, 3-diphenylacetone. After three steps, 99.5% pure C 60 was obtained with a global yield of …
Number of citations: 36 www.sciencedirect.com
EM Afsah, M Hammouda, MM Abou-Elzahab - Monatshefte für Chemie …, 1984 - Springer
Number of citations: 15
RJ Doome, S Dermaut, A Fonseca… - Fullerenes …, 1997 - Taylor & Francis
The poor solubility of C 60 and C 70 in common organic solvents is now well established and it may lead to different problems in the daily work on fiillerenes. In the present work, we …
Number of citations: 71 www.tandfonline.com

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